Hydrophobicity Comparison: 2-Propanol, 1-((2-methylpentyl)oxy)- vs. Propylene Glycol Monomethyl Ether (PGME)
2-Propanol, 1-((2-methylpentyl)oxy)- exhibits a computed octanol-water partition coefficient (LogP) of 1.82, compared to a computed LogP of -0.45 for the widely used propylene glycol monomethyl ether (PGME, CAS 107-98-2) [1]. This nearly 2.3 log-unit difference translates to an approximately 200-fold greater preference for the organic phase, signifying markedly different suitability for hydrophobic resin systems, non-polar cleaning formulations, and applications requiring low water miscibility.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.82 (computed) |
| Comparator Or Baseline | Propylene glycol monomethyl ether (PGME, CAS 107-98-2): LogP = -0.45 (computed) |
| Quantified Difference | ΔLogP ≈ 2.27 (approx. 200-fold higher lipophilicity for the target compound) |
| Conditions | Computed values from Chemsrc and PubChem databases |
Why This Matters
This large difference in LogP directly governs solvent selection for water-borne versus solvent-borne coatings, cleaners, and ink formulations, where a higher LogP solvent can prevent phase separation and improve resin dissolution in non-aqueous systems.
- [1] PubChem. 1-Methoxy-2-propanol (CID 7900). Computed LogP: -0.45. View Source
